2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile
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Overview
Description
2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile is a synthetic organic compound that features a dichlorobenzyl group, a nitropyridinyl group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Chlorination: Introduction of chlorine atoms to the benzyl ring.
Formation of Malononitrile: Reaction of the dichlorobenzyl and nitropyridinyl intermediates with malononitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or pyridinyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile: can be compared with other compounds containing dichlorobenzyl, nitropyridinyl, or malononitrile groups.
This compound: is unique due to the specific combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-2-(3-nitropyridin-2-yl)propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O2/c16-11-4-3-10(12(17)6-11)7-15(8-18,9-19)14-13(21(22)23)2-1-5-20-14/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYBXIQQNHJXCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(CC2=C(C=C(C=C2)Cl)Cl)(C#N)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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